molecular formula C8H18N2 B159582 1-Isopropylpiperidin-4-amine CAS No. 127285-08-9

1-Isopropylpiperidin-4-amine

Cat. No. B159582
M. Wt: 142.24 g/mol
InChI Key: ZRQQXFMGYSOKDF-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

Synthesized according to the method of reagent preparation 9 by using acetone and 1,1-dimethylethyl piperidin-4-ylcarbamate. MS (EI) for C8H18N2: 143 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7]C(=O)OC(C)(C)C)[CH2:3][CH2:2]1.[CH3:15][C:16]([CH3:18])=O>>[CH3:15][CH:16]([N:1]1[CH2:2][CH2:3][CH:4]([NH2:7])[CH2:5][CH2:6]1)[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
according to the method of reagent preparation 9

Outcomes

Product
Name
Type
Smiles
CC(C)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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